[1-(Aminomethyl)-4-ethylcyclohexyl]methanol
CAS No.:
Cat. No.: VC17673120
Molecular Formula: C10H21NO
Molecular Weight: 171.28 g/mol
* For research use only. Not for human or veterinary use.
![[1-(Aminomethyl)-4-ethylcyclohexyl]methanol -](/images/structure/VC17673120.png)
Specification
Molecular Formula | C10H21NO |
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Molecular Weight | 171.28 g/mol |
IUPAC Name | [1-(aminomethyl)-4-ethylcyclohexyl]methanol |
Standard InChI | InChI=1S/C10H21NO/c1-2-9-3-5-10(7-11,8-12)6-4-9/h9,12H,2-8,11H2,1H3 |
Standard InChI Key | BJXCSPSYANNLOD-UHFFFAOYSA-N |
Canonical SMILES | CCC1CCC(CC1)(CN)CO |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
[1-(Aminomethyl)-4-ethylcyclohexyl]methanol (IUPAC name: (1-amino-4-ethylcyclohexyl)methanol) features a cyclohexane ring substituted with an ethyl group at the 4-position, an aminomethyl group at the 1-position, and a hydroxymethyl group at the same 1-position. The stereochemistry of the compound is critical, with the (1s,4r) configuration being the most commonly reported isomer .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular formula | C₉H₁₉NO | |
Molecular weight | 157.25 g/mol | |
SMILES | CCC1CCC(CC1)(CO)N | |
InChIKey | QXCAMZSWINJGLA-UHFFFAOYSA-N | |
Exact mass | 157.1467 Da |
The compound’s three-dimensional conformation, confirmed via X-ray crystallography in related analogs, reveals a chair conformation for the cyclohexane ring with equatorial orientations of the ethyl and aminomethyl groups to minimize steric strain .
Synthetic Methodologies
Nitromethane-Based Route
A patent describing the synthesis of 1-(aminomethyl)cyclohexyl-acetic acid derivatives provides a foundational approach adaptable to [1-(Aminomethyl)-4-ethylcyclohexyl]methanol :
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Cyclohexylidene-acetic acid ester formation: Reacting cyclohexylidene-acetic acid ethyl ester with nitromethane in the presence of a base (e.g., potassium tert-butoxide) yields a nitroalkane intermediate.
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Hydrolysis and hydrogenation: The intermediate is hydrolyzed under basic conditions (aqueous KOH/MeOH) to release the carboxylic acid, followed by catalytic hydrogenation (Pd/C, H₂) to reduce the nitro group to an amine.
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Methanol functionalization: Subsequent reduction of the carboxylic acid to a hydroxymethyl group via lithium aluminum hydride (LiAlH₄) completes the synthesis.
Propylene Oxide Ring-Opening
An alternative method, adapted from EvitaChem’s synthesis of related amino alcohols, involves:
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Amine-epoxide coupling: Reacting 4-ethylcyclohexylamine with propylene oxide in anhydrous tetrahydrofuran (THF) at 0–5°C.
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Acid-catalyzed cyclization: Treating the intermediate with HCl to protonate the amine, followed by neutralization with NaOH to isolate the product.
This method offers milder conditions (yield: 72%) but necessitates careful stoichiometric balancing to prevent diastereomer formation.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
The aminomethyl group enhances water solubility compared to non-polar analogs due to hydrogen bonding capacity .
Stability and Reactivity
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Thermal stability: Decomposes above 250°C, releasing ammonia and formaldehyde .
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pH sensitivity: The amine group protonates below pH 6, increasing aqueous solubility, while the alcohol remains neutral across physiological pH ranges.
Applications in Pharmaceutical and Material Science
Chiral Ligand Synthesis
The compound’s stereogenic centers make it valuable in asymmetric catalysis. For example, coordinating the amine and alcohol groups to transition metals (e.g., Ru, Rh) enables enantioselective hydrogenation of ketones .
Bioactive Molecule Precursor
Derivatization via:
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